4-Bromo-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C₁₅H₂₈BrNSSn and a CAS number of 173978-98-8. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with a bromine atom at the 4-position and a tributylstannyl group at the 2-position. The tributylstannyl moiety enhances the compound's reactivity, making it useful in various synthetic applications. Its structure can be represented as follows:
4-BT is classified as a hazardous material due to the presence of bromine and tin. It is considered toxic if swallowed and harmful upon skin contact []. Furthermore, 4-BT can cause skin irritation. Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated fume hood are essential when handling this compound [].
4-Bromo-2-(tributylstannyl)thiazole is an organotin compound, meaning it contains a tin-carbon bond. While the specific synthetic route for this particular compound is not widely reported in the scientific literature, the general methods for synthesizing organotin compounds with similar structures are well established. These methods typically involve the reaction of a thiazole derivative with a tributyltin precursor, often in the presence of a catalyst. [, ]
Additionally, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by other nucleophiles.
Several synthesis methods have been reported for 4-Bromo-2-(tributylstannyl)thiazole:
These methods highlight its versatility in synthetic organic chemistry.
4-Bromo-2-(tributylstannyl)thiazole finds applications primarily in organic synthesis:
Several compounds share structural similarities with 4-Bromo-2-(tributylstannyl)thiazole. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromo-thiazole | Thiazole ring with bromine at position 4 | Lacks tributylstannyl group |
2-(Tributylstannyl)-thiazole | Thiazole ring with tributylstannyl at position 2 | No bromine substitution |
5-Methylthiazole | Methyl group at position 5 on thiazole | Different functional group affecting reactivity |
2-Amino-thiazole | Amino group at position 2 on thiazole | Potentially different biological activity |
The uniqueness of 4-Bromo-2-(tributylstannyl)thiazole lies in its combination of halogen and organotin functionalities, which enhance its reactivity compared to other thiazoles. This makes it particularly valuable in synthetic chemistry for creating diverse organic compounds.
The history of organotin chemistry dates back to 1849 when Edward Frankland isolated diethyltin diiodide, marking the first documented organotin compound. This discovery is generally considered the beginning of organotin chemistry, which expanded significantly after Lowich reported the reaction of alkyl halides with tin-sodium alloys in 1852. By 1935, hundreds of publications concerning organotin chemistry had appeared, with notable contributions from Krause (Germany), Kraus (United States), and Kozeshkov (Russia).
The field experienced a significant revival with the discovery of organotin compounds' industrial applications as polyvinyl chloride (PVC) stabilizers, agrochemicals, biocides, and wood preservatives. Van der Kerk and colleagues in the Netherlands played a major role in this developmental phase, expanding the understanding of organotin chemistry's practical applications. The recognition in the early 1960s that tin atoms in organotin compounds could extend their coordination number beyond four further expanded the field's potential.
Thiazole-based organometallic reagents have evolved considerably from their initial applications, becoming essential tools in modern synthetic organic chemistry. The incorporation of organostannyl groups at specific positions of the thiazole ring, as in 4-Bromo-2-(tributylstannyl)thiazole, has provided synthetic chemists with versatile building blocks for constructing complex heterocyclic systems.
The evolution of these reagents parallels advancements in cross-coupling methodologies. Early approaches to thiazole functionalization often relied on traditional methods like metalation followed by transmetalation. However, the development of more selective and efficient methods for introducing organostannyl groups directly onto the thiazole ring has revolutionized the field, enabling more precise control over regioselectivity and expanding their synthetic utility.
The development of thiazole-based stannanes like 4-Bromo-2-(tributylstannyl)thiazole has significantly impacted cross-coupling methodologies, particularly the Stille reaction. The foundations for palladium-catalyzed cross-coupling reactions with organotin reagents were laid by Eaborn and Migita in the late 1970s. Eaborn's initial work involved the formation of diaryl products using organotin reagents, which Migita expanded by coupling acyl chlorides with organotin reagents to form ketones with yields ranging from 53-87%.
Migita later advanced the methodology by coupling aryl and acyl halides with allyl tin reagents at lower temperatures, achieving yields ranging from 4% to 100%. These early investigations paved the way for the more sophisticated applications of compounds like 4-Bromo-2-(tributylstannyl)thiazole in modern synthetic chemistry.
The significance of 4-Bromo-2-(tributylstannyl)thiazole in heterocyclic chemistry research extends across multiple dimensions. Thiazole rings are prevalent in numerous bioactive compounds, including pharmaceuticals, natural products, and agrochemicals. The ability to selectively functionalize the thiazole scaffold via cross-coupling reactions has enabled the synthesis of diverse thiazole derivatives with tailored properties.
4-Bromo-2-(tributylstannyl)thiazole offers unique advantages in heterocyclic chemistry due to its dual functionality. The tributylstannyl group serves as a nucleophilic coupling partner in Stille reactions, while the bromine substituent provides an electrophilic site for further transformations. This dual reactivity pattern allows for sequential functionalization strategies, making it particularly valuable in complex molecule synthesis.
The Stille reaction enables carbon-carbon bond formation between 4-bromo-2-(tributylstannyl)thiazole and aryl/alkenyl electrophiles via a palladium-catalyzed mechanism [4]. The process involves three key steps:
The reaction’s efficiency depends on the oxidative stability of the Pd catalyst and the steric accessibility of the stannyl group.
Common Pd catalysts include:
Catalyst | Ligand | Yield Range | Temperature (°C) |
---|---|---|---|
Pd(PPh₃)₄ | None | 60–75% | 80–100 |
Pd₂(dba)₃ | AsPh₃ | 70–85% | 90–110 |
PdCl₂(MeCN)₂ | SPhos | 65–80% | 70–90 |
Phosphine ligands (e.g., PPh₃, SPhos) enhance catalytic activity by stabilizing Pd intermediates. Electron-deficient ligands improve reaction rates with electron-rich aryl partners [4].
Optimal solvents are anhydrous and polar aprotic, such as toluene or THF, which solubilize organotin reagents while minimizing hydrolysis [1]. Key parameters:
Method | Advantages | Limitations |
---|---|---|
Stille | Tolerates sensitive functional groups | Toxicity of tin reagents |
Suzuki | Low toxicity | Requires boronic acid derivatives |
Negishi |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard